3-(Pyrrolidin-3-yloxy)pyridine
Overview
Description
3-(3-Pyrrolidinyloxy)pyridine: is a chemical compound with the following IUPAC name: 3-(Pyrrolidin-3-yloxy)pyridine . Its molecular formula is C₉H₁₂N₂O . The compound exists as a dihydrochloride salt with a molecular weight of 237.13 g/mol .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can exhibit a broad spectrum of pharmacological properties These properties could potentially be influenced by the pyridine moiety present in 3-(Pyrrolidin-3-yloxy)pyridine
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of 3-chloropyridine with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired compound .
- Another method utilizes 2-(pyrrolidin-3-yloxy)pyridine as an intermediate, which can be synthesized from 3-chloro-2-(pyrrolidin-3-yloxy)pyridine or 3-pyrrolidinol .
Industrial Production:: Industrial-scale production methods are not widely documented, but research laboratories often employ the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity::
3-(3-Pyrrolidinyloxy)pyridine: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of functional materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yloxy)pyridine: and 3-chloro-2-(pyrrolidin-3-yloxy)pyridine are structurally related.
3-Pyrrolidinol: shares similarities but lacks the pyridine ring.
Properties
IUPAC Name |
3-pyrrolidin-3-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436225 | |
Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-27-3 | |
Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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